(S)-(+)-Citreofuran

描述

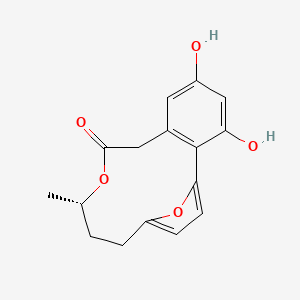

Structure

3D Structure

属性

分子式 |

C16H16O5 |

|---|---|

分子量 |

288.29 g/mol |

IUPAC 名称 |

(11S)-3,5-dihydroxy-11-methyl-10,17-dioxatricyclo[12.2.1.02,7]heptadeca-1(16),2(7),3,5,14-pentaen-9-one |

InChI |

InChI=1S/C16H16O5/c1-9-2-3-12-4-5-14(21-12)16-10(7-15(19)20-9)6-11(17)8-13(16)18/h4-6,8-9,17-18H,2-3,7H2,1H3/t9-/m0/s1 |

InChI 键 |

AISOVTODKSJNIH-VIFPVBQESA-N |

手性 SMILES |

C[C@H]1CCC2=CC=C(O2)C3=C(CC(=O)O1)C=C(C=C3O)O |

规范 SMILES |

CC1CCC2=CC=C(O2)C3=C(CC(=O)O1)C=C(C=C3O)O |

同义词 |

(s)-(+)-citreofuran citreofuran |

产品来源 |

United States |

Chemical and Physical Properties

(S)-(+)-Citreofuran possesses a complex molecular architecture, featuring a macrocyclic lactone, a resorcinol-type aromatic ring, and a furan (B31954) ring, with a defined stereocenter.

| Property | Value | Source(s) |

| IUPAC Name | (11S)-3,5-Dihydroxy-11-methyl-10,17-dioxatricyclo[12.2.1.02,7]heptadeca-1(16),2,4,6,14-pentaen-9-one | nih.gov |

| Molecular Formula | C₁₆H₁₆O₅ | nih.govtandfonline.com |

| Molar Mass | 288.30 g/mol | nih.gov |

| CAS Number | 126544-24-3 | |

| Appearance | Colorless needles | |

| Melting Point | 148–150 °C | |

| Optical Rotation | [α]D25 +31.5 (c 0.1, CHCl₃) |

Natural Occurrence

(S)-(+)-Citreofuran is a fungal metabolite. It was first isolated from a hybrid strain of the fungus Penicillium citreo-viride designated as ME 0005. nobelprize.org This strain was developed through the protoplast fusion of two different strains of P. citreo-viride. accustandard.com

Biosynthesis

As an octaketide, (S)-(+)-Citreofuran is biosynthesized via the polyketide pathway. This metabolic route involves the sequential condensation of acetate (B1210297) units (derived from acetyl-CoA and malonyl-CoA) by a large multi-enzyme complex known as polyketide synthase (PKS). The resulting poly-β-keto chain undergoes a series of cyclization and modification reactions to form the final complex structure.

This compound is structurally and biosynthetically related to another curvularin-type metabolite, 12-oxocurvularin. nobelprize.org It has been suggested that 12-oxocurvularin is a direct precursor to this compound. A partial synthesis of this compound has been achieved starting from naturally sourced 12-oxocurvularin, supporting this biosynthetic relationship. nobelprize.org The transformation likely involves an intramolecular cyclization to form the furan (B31954) ring.

Total Synthesis

The unique and complex structure of (S)-(+)-Citreofuran has made it an attractive target for total synthesis, leading to the development of several distinct synthetic routes.

One of the most notable strategies employs a Ring-Closing Alkyne Metathesis (RCAM) reaction as the key step to construct the macrocyclic ring. nih.govoup.comaccustandard.comru.nl In this approach, a linear diyne precursor is subjected to a tungsten- or molybdenum-based catalyst to form a strained cycloalkyne. nih.govoup.com Subsequent acid-catalyzed transannular cycloaromatization of this intermediate, involving nucleophilic attack of an adjacent carbonyl group onto the triple bond, successfully yields the furan (B31954) ring and the complete skeleton of this compound. nih.govoup.comaccustandard.comru.nl

Another successful approach involves a convergent strategy where two main building blocks are coupled. nobelprize.orgguidechem.com This method utilizes a palladium-catalyzed cross-coupling reaction to connect a substituted phenylacetic ester fragment with a functionalized furylbutanol derivative. nobelprize.org The final macrocyclic ring is then closed via an intramolecular esterification (macrolactonization), often achieved under Mitsunobu conditions. nobelprize.orgguidechem.com This chemoenzymatic route has been used to prepare both enantiomers of citreofuran. nobelprize.orgguidechem.com More recently, an automated synthesis platform utilizing iterative cross-coupling of MIDA boronate building blocks has been developed to assemble a linear precursor, which is then cyclized to afford the natural product.

Investigation of Biological Activities and Molecular Mechanisms of Action of S + Citreofuran

In Vitro and Preclinical Cellular Assessments of Biological Activity

(S)-(+)-Citreofuran , a polyketide-derived macrocyclic lactone, has been the subject of investigations into its biological activities, revealing a range of effects at the molecular and cellular levels.

Research has demonstrated that this compound possesses the ability to cleave double-stranded DNA under oxidative conditions. nih.govcapes.gov.brresearchgate.net This activity was also observed for its protected precursor, indicating that the core structure of citreofuran is responsible for this DNA-damaging effect. nih.govcapes.gov.brresearchgate.net The cleavage of DNA is a significant biological event that can lead to various cellular responses, including the initiation of DNA repair mechanisms, cell cycle arrest, or apoptosis. The capacity of this compound to induce such damage highlights its potential as a cytotoxic agent. Further studies have shown that other complex natural products, such as the turrianes, also exhibit potent DNA cleaving properties under oxidative conditions, particularly in the presence of copper ions. acs.org

The biological activity of citreofuran has been found to be stereodependent, particularly concerning its estrogenic effects. tandfonline.com In preliminary screenings, this compound, the naturally occurring enantiomer, exhibited very weak estrogenic activity. tandfonline.com In contrast, its synthetic enantiomer, (R)-(-)-citreofuran, was found to be completely inactive in this regard. tandfonline.com This stereoselectivity suggests that the spatial arrangement of the atoms in the this compound molecule is crucial for its interaction with the biological targets responsible for estrogenic activity, likely the estrogen receptors. The evaluation of estrogenic and antiestrogenic activities of various compounds is often conducted using in vitro bioassays such as the E-SCREEN assay and ERE-reporter gene assays to determine if they act through classical or non-classical estrogen receptor-mediated pathways. nih.gov

Oxidative Double-Stranded DNA Cleavage Activity

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

While specific and extensive structure-activity relationship (SAR) studies focused solely on this compound and a wide array of its synthetic analogues are not extensively detailed in the provided search results, the comparison between the (S)-(+) and (R)-(-) enantiomers provides a foundational SAR insight. The observation that only the natural (S)-(+) enantiomer displays weak estrogenic activity, while the (R)-(-) form is inactive, underscores the importance of the stereochemistry at the chiral center for this particular biological effect. tandfonline.com

SAR studies are a crucial component in medicinal chemistry and drug discovery, aiming to identify the key structural features of a molecule that are responsible for its biological activity. georgiasouthern.edu Such studies typically involve the synthesis of a series of analogues where specific functional groups or structural elements are systematically modified, followed by biological evaluation to determine the impact of these changes. georgiasouthern.edu For other classes of natural products, like the antimitotic combretastatins, detailed SAR studies have been instrumental in understanding their mechanism of action. acs.org Although not explicitly detailed for citreofuran, the initial findings on its stereodependent activity lay the groundwork for future, more comprehensive SAR investigations.

Mechanistic Insights into Specific Molecular and Cellular Targets

The precise molecular and cellular targets of this compound are not fully elucidated in the provided information. However, its observed biological activities offer clues. The oxidative DNA cleavage suggests that DNA itself is a direct or indirect target. nih.govcapes.gov.br This interaction could be mediated by the generation of reactive oxygen species (ROS) catalyzed by the citreofuran molecule, possibly in conjunction with endogenous metal ions like copper, a mechanism observed with other DNA-cleaving agents. acs.orgacs.org

The weak, stereodependent estrogenic activity points towards an interaction with the estrogen receptor (ER). tandfonline.com Estrogenic compounds typically bind to ERα and/or ERβ, leading to conformational changes in the receptor, dimerization, and subsequent binding to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The weak activity of this compound suggests a low-affinity binding to the ER or that it may act as a partial agonist.

Further research is required to definitively identify and characterize the specific molecular interactions of this compound and to understand the downstream cellular signaling pathways that are affected.

Comparative Analysis with Related Bioactive Macrocyclic Lactones

This compound belongs to the family of resorcinolic macrolides, a class of natural products known for their diverse and interesting biological activities. tandfonline.comnih.gov Many of these compounds, isolated from various fungi, possess fascinating molecular architectures and exhibit activities such as antitumor, antibacterial, and antimalarial effects. nih.gov

A comparative analysis places this compound within a broader context of similar structures. For instance, it is structurally related to curvularin (B155139) and zearalenone. nih.govtandfonline.com Zearalenone is well-known for its potent estrogenic properties, which has spurred significant interest in its synthesis and that of its analogues. nih.gov Lasiodiplodin is another related macrocyclic lactone with noted biological activities. tandfonline.com

The structural uniqueness of this compound lies in its furylphenyl partial structure, which distinguishes it from many other polyketide-derived lactones. tandfonline.com The synthesis and biological evaluation of various macrocyclic lactones, including medium-sized rings and larger macrocycles, are active areas of research, driven by their therapeutic potential. whiterose.ac.uk The development of iterative synthesis methods has also facilitated access to a diverse range of complex molecular structures for biological screening. sci-hub.se The study of these related compounds provides valuable insights into how structural modifications within the macrocyclic lactone scaffold can influence biological activity and specificity.

Design, Synthesis, and Conformational Analysis of S + Citreofuran Analogues and Derivatives

Strategies for Structural Modification and Diversification

The synthesis of (S)-(+)-Citreofuran and its derivatives has been approached through several distinct strategies, offering pathways for structural diversification. These methods allow for the modification of both the aromatic core and the macrocyclic ring.

Two prominent total synthesis routes highlight these strategies. One, a catalysis-based approach, utilizes a Ring-Closing Alkyne Metathesis (RCAM), while the other employs a convergent strategy involving cross-coupling and macrolactonization.

Ring-Closing Alkyne Metathesis (RCAM) Strategy: A concise total synthesis of this compound has been achieved using RCAM as the key step. nih.govtoxicology.cz This strategy involves:

Elaboration of orsellinic acid methyl ester into a diyne precursor. nih.gov

Cyclization of the diyne using a tungsten alkylidyne complex as a catalyst, which affords a strained cycloalkyne. nih.govtoxicology.cz

Treatment with acid, which triggers a transannular cycloaromatization, where the triple bond is attacked by an adjacent carbonyl group to form the final furan-containing macrocycle. nih.govtoxicology.cz

This method is powerful for diversification as modifications can be introduced into the linear diyne precursor, allowing for the generation of a library of analogues with varied substituents or ring sizes. The use of alkyne metathesis has become a strategy-level tool for accessing complex macrocycles. researchgate.net

Convergent Cross-Coupling and Macrolactonization Strategy: An alternative approach involves the disconnection of the molecule into two primary building blocks: a brominated, protected phenylacetic ester and an enantiopure metalated furylbutanol derivative. tandfonline.com The key steps are:

Palladium-catalyzed cross-coupling (e.g., Stille coupling) of the two building blocks to form a biaryl linear precursor. tandfonline.com

Deprotection and ester hydrolysis to yield a seco-acid (the open-ring hydroxy acid). tandfonline.com

Macrolactonization of the seco-acid to close the macrocyclic ring. A notable method for this step is the Mitsunobu reaction, which proceeds under high-dilution conditions. tandfonline.com

This convergent approach is also highly modular. By synthesizing different variations of the two initial building blocks, a diverse range of citreofuran analogues can be created, enabling systematic exploration of its chemical space. tandfonline.comnih.gov

| Reaction Type | Description | Relevance to Diversification |

| Ring-Closing Alkyne Metathesis (RCAM) | Forms a macrocyclic alkyne from a linear diyne precursor, followed by aromatization. nih.gov | Allows for modification of the linear precursor to generate diverse macrocyclic scaffolds. |

| Palladium-Catalyzed Cross-Coupling | Joins an aryl halide with an organometallic compound (e.g., organostannane). tandfonline.com | Enables the coupling of various substituted aromatic and furan-containing fragments. |

| Macrolactonization (Mitsunobu) | Forms a lactone (cyclic ester) from a hydroxy acid with inversion of stereochemistry. tandfonline.com | A key ring-closing method that can be applied to various linear precursors. |

Synthesis and Evaluation of Stereoisomers for Differential Biological Effects

The biological activity of chiral molecules is often highly dependent on their absolute configuration. To investigate this in citreofuran, both the naturally occurring (S)-(+)-enantiomer and its unnatural (R)-(-)-counterpart have been synthesized and evaluated. tandfonline.com

The synthesis of both enantiomers was achieved using a convergent strategy where the stereochemistry was set by the chiral furylbutanol building block. tandfonline.com

The (S)-furylbutanol intermediate was prepared using a chemoenzymatic route involving kinetic resolution with lipase (B570770) PS from Pseudomonas sp. tandfonline.com

The (R)-furylbutanol intermediate was accessed through a chiral pool synthesis. tandfonline.com

A crucial feature of this synthetic route is the macolactonization step. When using the Mitsunobu reaction, the cyclization occurs with a complete inversion of configuration at the chiral center bearing the hydroxyl group. tandfonline.com Therefore, the (R)-configurated furylbutanol precursor yields the natural this compound, while the (S)-configurated precursor leads to the unnatural (R)-(-)-Citreofuran. tandfonline.com

Upon successful synthesis, the two enantiomers were subjected to a preliminary biological screening to determine if their effects differed. The evaluation revealed a clear stereochemical preference for biological activity.

| Compound | Absolute Configuration | Reported Biological Activity |

| Natural Citreofuran | (S)-(+) | Showed very weak estrogenic activity. tandfonline.com |

| Unnatural Citreofuran | (R)-(-) | Was completely inactive in the estrogenic activity assay. tandfonline.com |

This finding underscores the importance of stereochemistry for the biological recognition of the citreofuran scaffold. The inactivity of the (R)-(-) enantiomer suggests that the specific three-dimensional arrangement of the natural product is essential for its interaction with biological targets. tandfonline.com

Conformational Studies of Citreofuran Scaffold Variants

Conformational constraints also play a critical role during the synthesis of the macrocycle. The success and yield of macrolactonization reactions are highly dependent on the conformational preferences of the linear seco-acid precursor. acs.org The precursor must be able to adopt a low-energy conformation that brings the reacting carboxyl and hydroxyl groups into proximity for efficient ring closure. Strategies such as performing the reaction under high-dilution conditions are employed to favor this intramolecular cyclization over intermolecular oligomerization. tandfonline.com

The influence of stereochemistry on conformation is a key factor, as the configuration at chiral centers can dictate the most stable arrangement of the acyclic precursor, thereby facilitating or hindering cyclization. acs.org The successful synthesis of both citreofuran enantiomers using a Mitsunobu lactonization implicitly supports the feasibility of the required pre-cyclization conformation for both diastereomeric transition states. tandfonline.com Computational modeling and computer-assisted design can also be used to predict favorable conformations for cyclization, aiding in the strategic design of syntheses for novel analogues and derivatives.

Future Research Directions in S + Citreofuran Chemical Biology

Development of Advanced Synthetic Methodologies for Accessing Diverse Analogs

The total synthesis of (S)-(+)-Citreofuran has been successfully achieved, most notably through strategies employing ring-closing alkyne metathesis (RCAM) as a pivotal step. capes.gov.bracs.org These seminal works have laid the foundation for the synthesis of this natural product. However, future research should focus on the development of more advanced and versatile synthetic methodologies to access a diverse range of analogs.

A particularly promising approach involves the continued exploitation and refinement of alkyne metathesis. acs.org This powerful carbon-carbon bond-forming reaction offers a flexible entry point to the macrocyclic core of citreofuran and allows for the introduction of various substituents and functional groups. acs.org Further exploration of different catalyst systems and reaction conditions could lead to even more efficient and stereoselective syntheses.

Another avenue for future synthetic exploration is the development of automated synthesis platforms. An automated process for the iterative assembly of building blocks has been conceptualized for the synthesis of a linear precursor to citreofuran. nih.gov This approach, which relies on the sequential coupling of pre-functionalized building blocks, could be a powerful tool for rapidly generating a library of citreofuran analogs with modifications at various positions. nih.gov The successful implementation of such an automated strategy would significantly accelerate the exploration of the structure-activity relationships (SAR) of this class of compounds.

Furthermore, the development of modular synthetic strategies will be crucial for accessing a wide array of analogs. nih.gov By designing synthetic routes that allow for the late-stage introduction of diversity, researchers can efficiently generate libraries of compounds with varied substitution patterns on the aromatic ring and modifications to the macrocyclic lactone. This will be instrumental in fine-tuning the biological activity and pharmacokinetic properties of citreofuran-based compounds.

Comprehensive Elucidation of the Enzymatic Biosynthesis Pathway

While the total synthesis of this compound has been achieved, a detailed understanding of its natural biosynthesis remains an important area for future investigation. As a member of the resorcylic acid lactone (RAL) family, its biosynthesis is presumed to follow a polyketide synthase (PKS) pathway. nih.gov Many macrolides of this class are known to be assembled by the coordinated action of multiple PKS enzymes. nih.govcapes.gov.br

Future research should aim to identify and characterize the specific PKSs and tailoring enzymes involved in the biosynthesis of this compound in producing organisms like Penicillium species. researchgate.net This will likely involve a combination of genomic analysis to identify the biosynthetic gene cluster (BGC), targeted gene knockouts, and heterologous expression of the biosynthetic genes. capes.gov.brresearchgate.net

A plausible biosynthetic pathway, based on studies of related RALs like hypothemycin, likely involves two key iterative PKSs: a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). capes.gov.brnih.gov The hrPKS would be responsible for the synthesis of a polyketide chain that is subsequently passed to the nrPKS for further extension and cyclization to form the macrocyclic core. capes.gov.brnih.gov Subsequent tailoring enzymes, such as oxidoreductases and dehydratases, would then modify this initial scaffold to yield the final structure of this compound.

A comprehensive understanding of the enzymatic machinery will not only provide insights into the fascinating chemistry of natural product biosynthesis but also open up opportunities for biosynthetic engineering. By manipulating the biosynthetic pathway, it may be possible to generate novel citreofuran analogs that are difficult to access through traditional chemical synthesis.

Design of Chemical Probes Based on the Citreofuran Scaffold for Target Identification

The unique structural features and biological activity of this compound make it an attractive scaffold for the development of chemical probes. These probes can be invaluable tools for identifying the molecular targets of citreofuran and elucidating its mechanism of action.

A key strategy in this area will be the design of probes that can form covalent bonds with their biological targets. The resorcylic acid lactone scaffold has been successfully utilized to create covalent inhibitors of kinases by targeting specific cysteine residues in the nucleotide-binding site. researchgate.netresearchgate.net This approach could be adapted to citreofuran by incorporating reactive functional groups, or "warheads," that can form stable covalent adducts with target proteins.

The development of fluorescently labeled or biotinylated citreofuran analogs will also be crucial for target identification and validation. These probes would enable researchers to visualize the subcellular localization of the compound and to isolate and identify its binding partners using techniques such as affinity chromatography and mass spectrometry. For instance, a probe based on a related resorcylic acid lactone has been used to image the therapeutically relevant kinases EGFR and ERBB2 in living cells. researchgate.netresearchgate.net

Furthermore, the synthesis of photoaffinity probes, which can be activated by light to form a covalent bond with their target, represents another powerful approach. These probes offer the advantage of temporal and spatial control over the labeling reaction, which can help to minimize off-target effects. The design and application of such probes will be instrumental in definitively identifying the direct molecular targets of this compound.

Exploration of Novel Preclinical Biological Activities and Molecular Targets

Initial studies have revealed that this compound and its protected precursor can induce the cleavage of double-stranded DNA under oxidative conditions, suggesting a potential application in cancer therapy. capes.gov.brnih.gov However, the full spectrum of its biological activities and the underlying molecular mechanisms remain largely unexplored.

Future research should focus on a comprehensive evaluation of the preclinical biological activities of this compound and its newly synthesized analogs. This should include screening against a broad panel of cancer cell lines to identify specific cancer types that are particularly sensitive to this compound. Recent studies on other resorcylic acid lactones have shown that they can induce cuproptosis, a form of copper-dependent cell death, by targeting proteins such as PRDX1. acs.orgnih.gov Investigating whether citreofuran shares this mechanism of action could open up new therapeutic avenues.

Beyond cancer, the potential of citreofuran and its analogs in other disease areas should be investigated. Given that other resorcylic acid lactones are known to inhibit targets such as Hsp90 and various kinases, it is plausible that citreofuran may also modulate the activity of these important cellular proteins. Systematic screening against a panel of kinases and other relevant enzymes will be essential to identify novel molecular targets.

Structure-activity relationship (SAR) studies, facilitated by the availability of a diverse library of analogs, will be critical to optimize the potency and selectivity of citreofuran-based compounds for their identified targets. acs.org These studies will guide the rational design of second-generation compounds with improved therapeutic potential and reduced off-target effects, ultimately paving the way for their further development as clinical candidates. Recent findings have shown cytotoxic activity of citreofuran against PC3 cells. jto.ac.cnjto.ac.cn

常见问题

Q. How to statistically validate contradictory bioactivity data in this compound studies?

- Answer : Apply multivariate analysis (PCA, PLS-DA) to distinguish assay-specific artifacts from true bioactivity. Replicate experiments across independent labs using standardized protocols (e.g., CLSI guidelines). Meta-analyses quantify heterogeneity via I² statistics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。